molecular formula C16H22N2O5S B4153330 N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}tetrahydrofuran-2-carboxamide

N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}tetrahydrofuran-2-carboxamide

Cat. No.: B4153330
M. Wt: 354.4 g/mol
InChI Key: XNWZPZPLVQKVET-UHFFFAOYSA-N
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Description

N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}tetrahydrofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}tetrahydrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring. The key steps include:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the acid-catalyzed cyclization of 1,4-butanediol.

    Introduction of the Sulfonamide Group: This step involves the reaction of the tetrahydrofuran derivative with sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with the Phenyl Group: The final step involves coupling the sulfonamide intermediate with a phenyl derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}tetrahydrofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The tetrahydrofuran ring may enhance the compound’s stability and facilitate its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-ETHOXY-N-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE: Similar structure with an ethoxy group instead of the sulfonamide group.

    4-MEO-N-(2-PHENYL-1-(((TETRAHYDRO-2-FURANYLMETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE: Contains a methoxy group and a vinyl linkage.

    2-Furanmethanol, tetrahydro-: Similar tetrahydrofuran ring but lacks the sulfonamide and phenyl groups.

Uniqueness

N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}tetrahydrofuran-2-carboxamide is unique due to its combination of a tetrahydrofuran ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c19-16(15-4-2-10-23-15)18-12-5-7-14(8-6-12)24(20,21)17-11-13-3-1-9-22-13/h5-8,13,15,17H,1-4,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWZPZPLVQKVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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